

Physicochemical properties of (R)-(+)-1-phenethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenethylamine

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An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-Phenethylamine

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of (R)-(+)-1-phenethylamine, a chiral amine widely utilized in synthetic chemistry, particularly for the resolution of racemic mixtures. The following sections detail its physical and chemical characteristics, provide standardized experimental protocols for their determination, and illustrate its primary application in chiral resolution.

Physicochemical Data

(R)-(+)-1-phenethylamine is a colorless to pale yellow liquid with a characteristic amine-like odor.^{[1][2]} It is a chiral molecule, and its properties are distinct from its (S)-(-) enantiomer and the racemic mixture.

General and Physical Properties

The fundamental physical constants for (R)-(+)-1-phenethylamine are summarized in the table below. These values are critical for its handling, storage, and application in various chemical processes.

Property	Value	Conditions / Notes
Molecular Formula	C ₈ H ₁₁ N	
Molecular Weight	121.18 g/mol	
CAS Number	3886-69-9	
Appearance	Clear, colorless to pale yellow liquid	[2][3]
Melting Point	-10 °C	[1][4][5][6]
Boiling Point	185 - 189 °C	At 1013 hPa / 760 mmHg.[1][4][6][7][8][9]
85 °C	At 21 mmHg.[10][11]	
Density	0.952 g/cm ³	At 20 °C.[4][6][7][8]
0.95 g/cm ³	At 20 °C.[9][10][12]	
Vapor Pressure	0.5 mmHg	At 20 °C.[5][6][7][8]
Flash Point	70 - 71 °C	Closed cup.[1][4][10][11][12]
pKa	9.04 ± 0.10	Predicted.[6][8]
pH	> 7	For a 40 g/L aqueous solution at 20 °C.[6][8][12]

Optical and Spectroscopic Properties

The optical rotation is a defining characteristic of this enantiomer. The refractive index is a useful parameter for routine purity checks.

Property	Value	Conditions / Notes
Specific Optical Rotation	+39° to +41°	Neat (pure liquid), at 20 °C, 589 nm (Na D-line).[3][10][13]
+29°	c=10 in ethanol.[14]	
Refractive Index (n _D ²⁰)	1.525 - 1.527	At 20 °C, 589 nm.[3][5][6][7][8]
1.53	[10][11]	

Solubility Profile

The solubility of (R)-(+)-**1-phenethylamine** is dictated by its structure, which contains both a polar amine group capable of hydrogen bonding and a nonpolar phenyl group.

Solvent	Solubility	Notes
Water	40 g/L	At 20 °C. The amine group forms hydrogen bonds with water.[1][2][6][7][8][9][12][14][15][16]
Organic Solvents	Soluble / Miscible	Highly soluble in most organic solvents, including alcohols and ethers.[16][17]
Aqueous Acid (e.g., HCl)	Soluble	Forms a water-soluble ammonium salt.[4]

Standard Experimental Protocols

The following sections describe generalized methodologies for determining the key physicochemical properties of (R)-(+)-**1-phenethylamine**.

Determination of Specific Rotation

Objective: To measure the angle through which (R)-(+)-**1-phenethylamine** rotates plane-polarized light.

Methodology (Polarimetry):

- **Instrument Calibration:** Power on the polarimeter and allow the sodium lamp (589 nm) to warm up. Calibrate the instrument to a zero reading using a blank sample tube filled with the specified solvent (if measuring a solution) or an empty tube (for a neat liquid).^[5]
- **Sample Preparation:** For a neat measurement, carefully fill the polarimeter sample tube (typically 1.00 or 2.00 dm in length) with (R)-(+)-**1-phenethylamine**, ensuring no air bubbles are trapped in the light path.^[10]
- **Measurement:** Place the filled sample tube into the polarimeter. Rotate the analyzer until the light intensity in both halves of the viewing field is equal. Record the observed angle of rotation (α_{obs}). Perform multiple readings (e.g., three clockwise and three counter-clockwise) and average the results to minimize error.^[5]
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the formula for a pure liquid: $[\alpha] = \alpha_{\text{obs}} / (l \times d)$ where:
 - α_{obs} is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - d is the density of the liquid in g/mL.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Thiele Tube Method):

- **Apparatus Setup:** Attach a small test tube containing 1-2 mL of (R)-(+)-**1-phenethylamine** to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.
- **Capillary Tube:** Take a capillary tube sealed at one end. Place it into the test tube with the open end submerged in the liquid.^{[2][11]}

- Heating: Place the assembly in a Thiele tube containing heating oil (e.g., mineral oil), ensuring the sample is immersed. Gently heat the side arm of the Thiele tube with a Bunsen burner.[\[2\]](#)[\[18\]](#)
- Observation: As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles. The boiling point is approached when a rapid and continuous stream of bubbles emerges.[\[2\]](#)[\[11\]](#)
- Reading: Remove the heat source. The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[\[2\]](#) Record the atmospheric pressure.

Determination of pKa

Objective: To determine the acid dissociation constant for the conjugate acid of the amine.

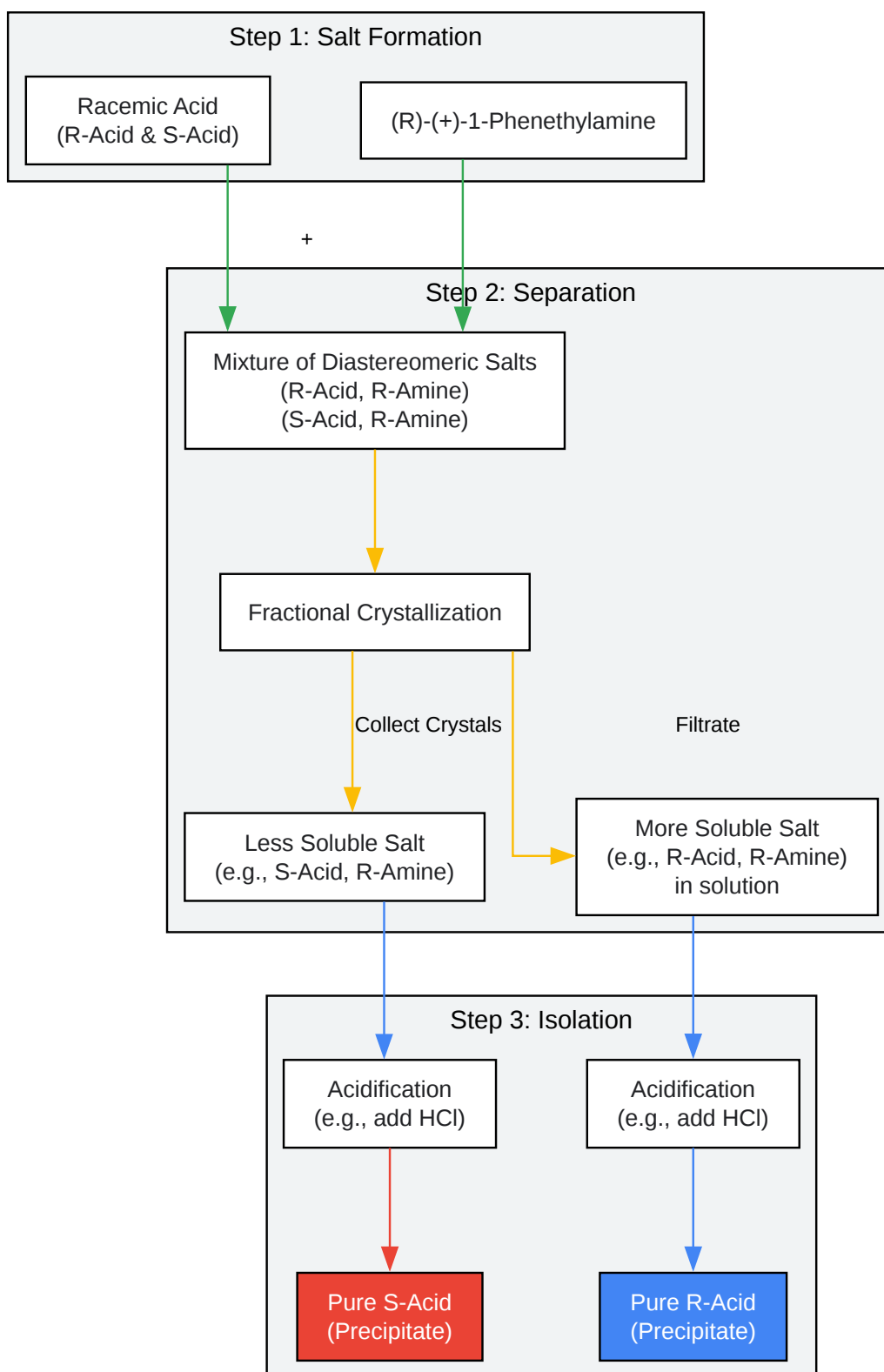
Methodology (Potentiometric Titration):

- Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[14\]](#)[\[19\]](#) Place a known volume (e.g., 20 mL) of a dilute, standardized solution of (R)-(+)-**1-phenethylamine** in a beaker with a magnetic stir bar.
- Titration: Immerse the pH electrode in the solution. Begin titrating with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).[\[14\]](#)[\[19\]](#)
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the region of most rapid pH change).
- Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (i.e., the pH at the point where half the volume of titrant required to reach the equivalence point has been added).[\[20\]](#) This point corresponds to the inflection point on the curve.

Application in Chiral Resolution

A primary application of (R)-(+)-**1-phenethylamine** is its use as a chiral resolving agent for racemic acids.^[21] The amine reacts with a racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated, typically by fractional crystallization.

The workflow below illustrates the resolution of a generic racemic carboxylic acid, such as ibuprofen, using (R)-(+)-**1-phenethylamine**.^{[9][17][22]}



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Caption: Workflow for the chiral resolution of a racemic acid.

This process leverages the differential solubility of the diastereomeric salts to achieve separation. Subsequent acidification breaks the salt linkage, liberating the resolved, enantiomerically pure acid.

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- To cite this document: BenchChem. [Physicochemical properties of (R)-(+)-1-phenethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125046#physicochemical-properties-of-r-1-phenethylamine>]

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